Cas no 1427910-52-8 ((3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone)
![(3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone structure](https://ja.kuujia.com/scimg/cas/1427910-52-8x500.png)
(3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone 化学的及び物理的性質
名前と識別子
-
- 1427910-52-8
- Z647207256
- 2-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
- 3,4-Dihydro-1H-isoquinolin-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
- AKOS034505867
- EN300-26623350
- (3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone
-
- インチ: 1S/C18H22N2O/c1-2-10-19-11-7-16(8-12-19)18(21)20-13-9-15-5-3-4-6-17(15)14-20/h1,3-6,16H,7-14H2
- InChIKey: SHRBJJSCPJQUIH-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC2=C(C1)C=CC=C2)(C1CCN(CC#C)CC1)=O
計算された属性
- せいみつぶんしりょう: 282.173213330g/mol
- どういたいしつりょう: 282.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.129±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 454.6±45.0 °C(Predicted)
- 酸性度係数(pKa): 6.88±0.10(Predicted)
(3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26623350-0.05g |
2-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline |
1427910-52-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
(3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanoneに関する追加情報
Introduction to (3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone (CAS No. 1427910-52-8)
The compound (3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone, identified by its CAS number 1427910-52-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique combination of heterocyclic rings and functional groups in its structure imparts distinct chemical properties that make it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds derived from isoquinoline and piperidine scaffolds. These heterocyclic systems are renowned for their biological activity and have been extensively studied for their roles in various therapeutic interventions. The compound (3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone stands out due to its complex architecture, which includes a methanone bridge connecting two distinct aromatic systems. This structural feature is particularly intriguing as it may contribute to enhanced binding affinity and selectivity when interacting with biological targets.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The presence of both isoquinoline and piperidine moieties suggests that it may exhibit multiple modes of interaction with biological receptors. Isoquinoline derivatives are well-known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Similarly, piperidine-based compounds have shown promise in treating neurological disorders and cardiovascular diseases. The synergistic effects of these two structural motifs make (3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone a particularly intriguing candidate for further investigation.
Recent studies have highlighted the importance of functional groups such as propynyl substituents in enhancing the bioactivity of pharmaceutical compounds. The propynyl group in this molecule introduces a site for potential metabolic modifications, which could influence its pharmacokinetic profile. Additionally, the methanone moiety serves as a versatile linker, allowing for further derivatization and optimization of the compound's properties. These features collectively contribute to the compound's potential as a lead molecule in drug discovery efforts.
The synthesis of (3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone presents both challenges and opportunities for chemists. The complex nature of its structure requires precise synthetic methodologies to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the desired framework. These methods allow for the efficient formation of carbon-carbon bonds between the isoquinoline and piperidine units, facilitating the creation of the methanone bridge.
Once synthesized, the compound undergoes rigorous characterization to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to elucidate its structure in detail. These analytical methods provide critical data that help refine synthetic routes and optimize reaction conditions.
Evaluation of the biological activity of (3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone involves testing its interactions with various biological targets. Initial studies often focus on assessing its binding affinity to enzymes and receptors relevant to specific diseases. For instance, if this compound is being developed as an antimicrobial agent, researchers would investigate its ability to inhibit bacterial enzymes or disrupt bacterial cell wall synthesis.
The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like (3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone. Molecular docking simulations allow researchers to predict how this compound might interact with target proteins based on its structural features. These simulations can identify potential binding sites and provide insights into the compound's mechanism of action.
In vitro assays are then conducted to validate computational predictions and assess the compound's biological activity more comprehensively. These assays measure parameters such as enzyme inhibition rates, receptor binding affinities, and cellular toxicity profiles. The results from these experiments guide further optimization efforts by highlighting both promising leads and areas requiring improvement.
The potential therapeutic applications of (3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone are broad and diverse. Given its structural complexity and functional diversity, it may exhibit activity against multiple disease targets simultaneously—a concept known as polypharmacology—which can be particularly advantageous in treating complex conditions such as cancer or neurodegenerative diseases.
The development pipeline for this compound involves several stages before it can reach clinical use. Preclinical studies are essential to evaluate its safety profile in animal models before human trials can begin. These studies assess parameters such as acute toxicity, chronic toxicity, pharmacokinetics, and pharmacodynamics—the latter evaluating how the compound affects physiological processes relevant to disease treatment.
If preclinical results are favorable, clinical trials can be initiated to evaluate the compound's efficacy and safety in humans. Phase I trials focus on safety and dosing information in healthy volunteers, while Phase II trials assess efficacy in patients with specific diseases or conditions related to the compound's target mechanisms.
The regulatory landscape plays a crucial role in determining whether a new drug like (3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone can be approved for clinical use. Regulatory agencies such as the U.S Food & Drug Administration (FDA) or European Medicines Agency (EMA) require extensive documentation demonstrating safety and efficacy before approving a new drug candidate.
The future prospects for this compound are promising given its unique structural features and potential therapeutic applications. Continued research into its bioactivity will likely uncover new uses or refine existing ones based on evolving scientific understanding.
1427910-52-8 ((3,4-Dihydro-2(1H)-isoquinolinyl)[1-(2-propyn-1-yl)-4-piperidinyl]methanone) 関連製品
- 1806983-63-0(Ethyl 2-bromo-5-hydroxypyridine-3-acetate)
- 1015844-43-5(1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl-acetic Acid)
- 946303-65-7(1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea)
- 2000175-42-6(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)
- 73399-86-7(2-Naphthalenecarbonitrile, 5-chloro-)
- 878025-51-5(2-(aminomethyl)-3H-benzimidazole-5-carbonitrile)
- 2167671-35-2(1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-ylmethanesulfonamide)
- 1361665-19-1(2-Fluoro-3-(perchlorophenyl)pyridine-5-methanol)
- 2229665-59-0(4-(pyrimidin-2-yl)but-3-en-2-amine)
- 2168581-59-5(2-{1-(tert-butoxy)carbonyl-3,3-dimethylazetidin-2-yl}acetic acid)



